molecular formula C18H12ClNO3 B14645143 N-(4-Chlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide CAS No. 52084-82-9

N-(4-Chlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B14645143
CAS No.: 52084-82-9
M. Wt: 325.7 g/mol
InChI Key: AELYZWJKFNAESE-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide is an aromatic compound with a complex structure that includes a chlorophenyl group, a formyl group, a hydroxynaphthalene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-hydroxy-2-naphthoic acid in the presence of a base to form the intermediate compound. This intermediate is then subjected to formylation using formic acid or formyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-3-hydroxy-2-naphthamide
  • N-(4-Chlorophenyl)-4-formyl-2-naphthamide
  • N-(4-Chlorophenyl)-3-formyl-2-naphthamide

Uniqueness

N-(4-Chlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide is unique due to the presence of both a formyl and hydroxyl group on the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

52084-82-9

Molecular Formula

C18H12ClNO3

Molecular Weight

325.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C18H12ClNO3/c19-12-5-7-13(8-6-12)20-18(23)15-9-11-3-1-2-4-14(11)16(10-21)17(15)22/h1-10,22H,(H,20,23)

InChI Key

AELYZWJKFNAESE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C=O)O)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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